REACTION_CXSMILES
|
[CH2:1]([Mg]Br)[CH3:2].[Cl:5][C:6]1[C:14]2[CH:13]=[C:12]([C:15](N(OC)C)=[O:16])[S:11][C:10]=2[CH:9]=[CH:8][CH:7]=1.O.Cl>O1CCCC1>[Cl:5][C:6]1[C:14]2[CH:13]=[C:12]([C:15](=[O:16])[CH2:1][CH3:2])[S:11][C:10]=2[CH:9]=[CH:8][CH:7]=1
|
Name
|
|
Quantity
|
17.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)[Mg]Br
|
Name
|
4-chloro-N-methoxy-N-methylbenzo[b]thiophene-2-carboxamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC=2SC(=CC21)C(=O)N(C)OC
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
C(C)[Mg]Br
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared in a manner similar to
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
WAIT
|
Details
|
to stand at ambient temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
WAIT
|
Details
|
to stand at ambient temperature for 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
the product was extracted into dichloromethane (2×90 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvents were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography over silica
|
Type
|
CUSTOM
|
Details
|
the solvents removed in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=CC=2SC(=CC21)C(CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.88 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |